![molecular formula C20H22ClN3O5S B298835 1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B298835.png)
1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as SCH 66336 or Zarnestra and belongs to the class of anticancer agents.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide involves the inhibition of farnesyltransferase, an enzyme that is involved in the post-translational modification of proteins. This leads to the inhibition of the Ras signaling pathway, which is frequently deregulated in cancer cells, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide is its specificity towards farnesyltransferase, which makes it a promising candidate for cancer treatment. However, its limitations include poor solubility and bioavailability, which may limit its effectiveness in vivo. Additionally, its potential toxicity and off-target effects need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide. One area of focus is the development of more potent and selective farnesyltransferase inhibitors that can overcome the limitations of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as agriculture and industry. Overall, continued research on 1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide has the potential to lead to the development of novel therapies for cancer and other diseases.
Synthesemethoden
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide involves the reaction of 2,3-dimethoxybenzaldehyde and 4-chlorobenzene sulfonyl chloride with pyrrolidine carbohydrazide in the presence of a suitable catalyst. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. This compound has also been investigated for its potential use in combination therapy with other anticancer agents to enhance their efficacy.
Eigenschaften
Produktname |
1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide |
---|---|
Molekularformel |
C20H22ClN3O5S |
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H22ClN3O5S/c1-28-18-7-3-5-14(19(18)29-2)13-22-23-20(25)17-6-4-12-24(17)30(26,27)16-10-8-15(21)9-11-16/h3,5,7-11,13,17H,4,6,12H2,1-2H3,(H,23,25)/b22-13+ |
InChI-Schlüssel |
HHKMMBUUVKKSQT-LPYMAVHISA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.